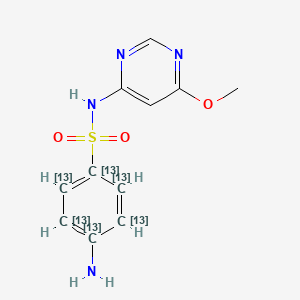
Sulfamonomethoxine 13C6 (Phenyl 13C6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamonomethoxine 13C6 (Phenyl 13C6) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Sulfamonomethoxine, a long-acting sulfonamide antibacterial agent. The compound is labeled with carbon-13 isotopes in the phenyl ring, which makes it useful for various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamonomethoxine 13C6 (Phenyl 13C6) involves the incorporation of carbon-13 isotopes into the phenyl ring of Sulfamonomethoxine. This process typically requires the use of carbon-13 labeled benzene or its derivatives as starting materials.
Industrial Production Methods
Industrial production of Sulfamonomethoxine 13C6 (Phenyl 13C6) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the high purity and yield of the final product. The production is carried out under strict quality control measures to meet the standards required for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
Sulfamonomethoxine 13C6 (Phenyl 13C6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted sulfonamides .
Scientific Research Applications
Sulfamonomethoxine 13C6 (Phenyl 13C6) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sulfamonomethoxine in various samples.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of Sulfamonomethoxine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulfamonomethoxine.
Industry: Applied in the quality control of pharmaceuticals and veterinary drugs to ensure the accuracy and reliability of analytical results
Mechanism of Action
Sulfamonomethoxine 13C6 (Phenyl 13C6) exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of folic acid synthesis, ultimately resulting in the inhibition of bacterial growth. The carbon-13 labeling does not alter the mechanism of action but allows for precise tracking and quantification in research studies .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness
Sulfamonomethoxine 13C6 (Phenyl 13C6) is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The carbon-13 labeling allows for precise and accurate quantification in analytical studies, making it a preferred choice for researchers .
Properties
Molecular Formula |
C11H12N4O3S |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
4-amino-N-(6-methoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,8+1,9+1 |
InChI Key |
WMPXPUYPYQKQCX-AHBHZWPESA-N |
Isomeric SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


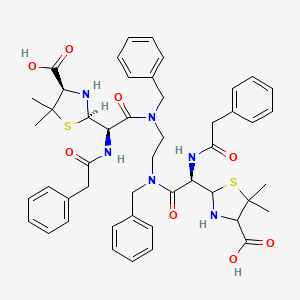
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
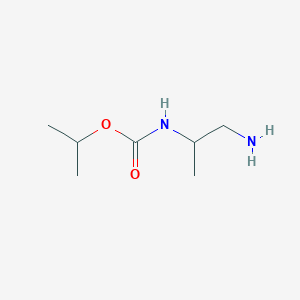
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
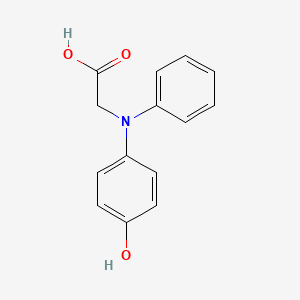

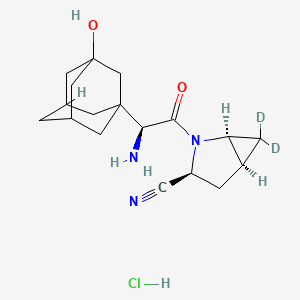

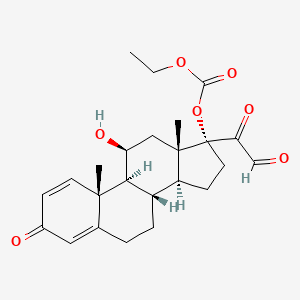
oxolan-2-one](/img/structure/B13850165.png)


![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)

